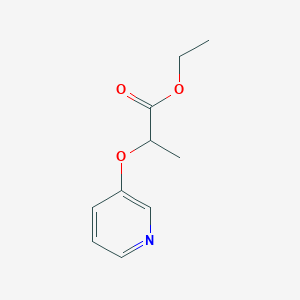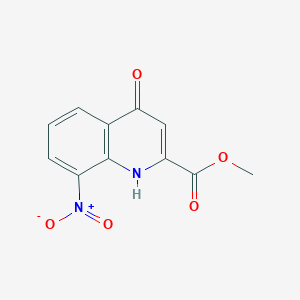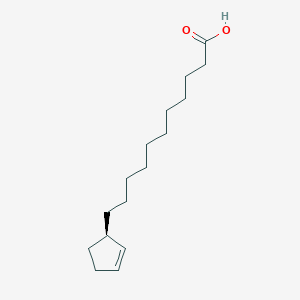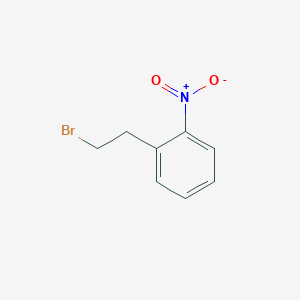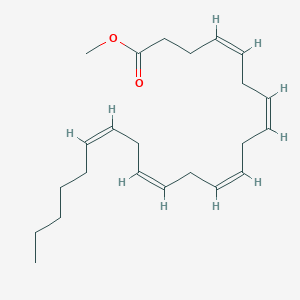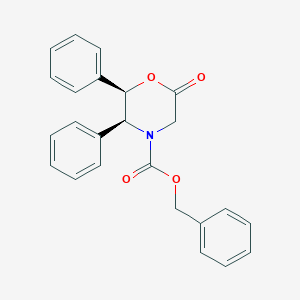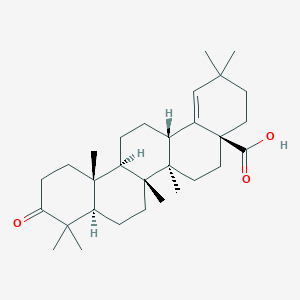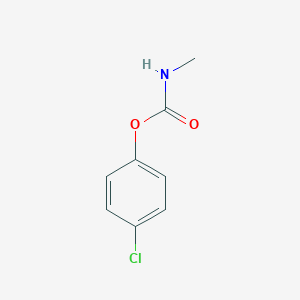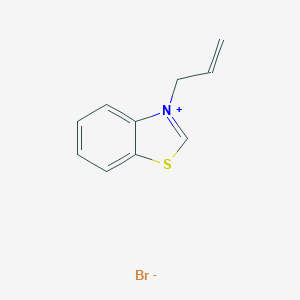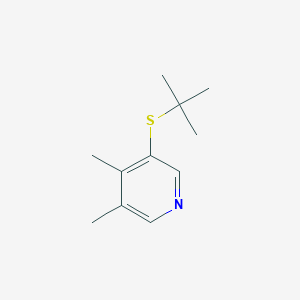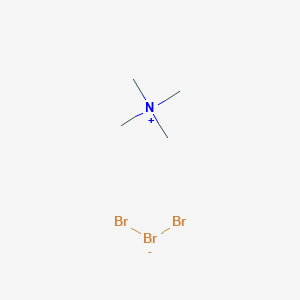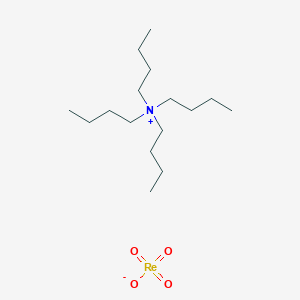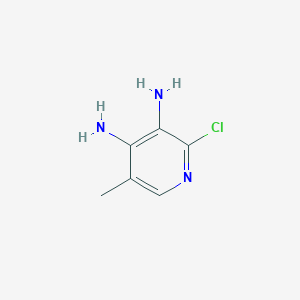
2-Chloro-5-methylpyridine-3,4-diamine
Vue d'ensemble
Description
2-Chloro-5-methylpyridine-3,4-diamine is a chemical compound that is part of the pyridine family, which are heterocyclic aromatic organic compounds. Pyridines are known for their use in various chemical reactions and as building blocks in medicinal chemistry due to their ability to interact with biological targets. Although the specific compound 2-Chloro-5-methylpyridine-3,4-diamine is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied, indicating the potential utility of such compounds in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of halogenated pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been achieved using halogen dance reactions, which involve the rearrangement of halogens on the pyridine ring . This method could potentially be adapted for the synthesis of 2-Chloro-5-methylpyridine-3,4-diamine by selecting appropriate starting materials and reaction conditions. Additionally, the synthesis of 2-chloro-3-amino-4-methylpyridine has been reported using a sequence of reactions starting from 4,4-dimethoxy-2-butanone and malononitrile, which includes Knoevenagel condensation, cyclization, chlorination, hydrolysis, and the Hoffman reaction . This approach demonstrates the complexity and multi-step nature of synthesizing substituted pyridines.
Molecular Structure Analysis
X-ray and spectroscopic analyses have been used to determine the solid-state structure of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . These techniques could be applied to 2-Chloro-5-methylpyridine-3,4-diamine to elucidate its molecular geometry, hydrogen bonding, and stacking interactions. Furthermore, theoretical calculations, such as density functional theory (DFT), can provide insights into the optimized molecular structures and electronic properties of similar compounds .
Chemical Reactions Analysis
The reactivity of halogenated pyridines is influenced by the presence and position of substituents on the pyridine ring. For instance, the reactivity of 2-chloro-4-nitropyridine and its derivatives has been studied using molecular electrostatic potential maps to predict reactive sites and by investigating HOMO-LUMO energies and global descriptors . These analyses can shed light on the types of chemical reactions that 2-Chloro-5-methylpyridine-3,4-diamine may undergo, such as electrophilic substitution or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be characterized by various spectroscopic methods, including IR, NMR, and UV-vis absorption and fluorescence spectroscopy . These methods can be used to determine properties such as absorption and emission wavelengths, solvent effects on emission spectra, and the presence of specific functional groups. Theoretical studies can complement these experimental techniques by calculating properties like atomic charges, molecular electrostatic potentials, and hyperpolarizability values, which are indicative of the compound's stability, charge delocalization, and non-linear optical properties .
Applications De Recherche Scientifique
Chemical Separation and Purification
2-Chloro-5-methylpyridine-3,4-diamine serves as an intermediate in the production of various medicines and pesticides. A study by Su Li (2005) utilized extraction, distillation, and column chromatography to separate and purify photochlorinated products of 3-methylpyridine, demonstrating the compound's significance in chemical purification processes. The achieved purity surpassed 99%, indicating its effectiveness in these processes (Su Li, 2005).
Role in Organic Synthesis
2-Chloro-5-methylpyridine-3,4-diamine is used in various organic syntheses. For instance, Gangadasu et al. (2002) discussed its use in preparing a series of 2-chloro-5-methylpyridine-3-carbaldehyde imines, highlighting its role in synthesizing biologically active molecules and pesticidal compounds. This study showcases its versatility in organic chemistry, particularly in synthesizing compounds with potential biological activities (Gangadasu et al., 2002).
Photophysical Studies
In the realm of photophysical research, the compound has been studied for its photochemical E (trans) to Z (cis) isomerization properties. Gangadasu et al. (2009) synthesized 2-chloro-5-methylpyridine-3-olefin derivatives and investigated their photochemical isomerization, highlighting the compound's significance in studying light-induced chemical changes. Such research can pave the way for developing new materials with photoresponsive properties (Gangadasu et al., 2009).
Electrophilic Substitution Reactions
The compound is also significant in electrophilic substitution reactions. Schlosser and Cottet (2002) demonstrated its use in halogen/halogen displacement in pyridines, where heating with bromotrimethylsilane converts 2-chloropyridine into 2-bromopyridine, showcasing its role in substitution reactions that are fundamental in organic synthesis (Schlosser & Cottet, 2002).
Antimicrobial Activity
Research has also explored its derivatives for antimicrobial activity. Gangadasu et al. (2009) tested synthesized E and Z isomers of 2-chloro-5-methylpyridine-3-olefin derivatives for antimicrobial activity. Their findings contribute to the understanding of the antimicrobial properties of pyridine derivatives, which could be significant in developing new antimicrobial agents (Gangadasu et al., 2009).
Intermediate in Insecticide Synthesis
The compound plays a role as an intermediate in the synthesis of nicotine insecticides. Sang et al. (2020) discussed its role in the preparation of 3-methylpyridine-N-oxide, essential for synthesizing insecticides like imidacloprid and acetamiprid. This highlights its importance in the agricultural sector for pest control (Sang et al., 2020).
Molecular Structure Analysis
The compound has been the subject of studies focusing on its molecular structure. Velraj et al. (2015) investigated its structural, vibrational, electronic, and spectroscopic properties, providing insight into its stability, reactivity, and potential applications in various fields, including material science and molecular electronics (Velraj et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-5-methylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-3-2-10-6(7)5(9)4(3)8/h2H,9H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLARZXAWOHCFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466443 | |
| Record name | 2-Chloro-5-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylpyridine-3,4-diamine | |
CAS RN |
18232-91-2 | |
| Record name | 2-Chloro-5-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



